molecular formula C9H10O2S B11968061 (+)-2,3-Dihydro-2-methylbenzo(B)thiophene-1,1-dioxide CAS No. 6224-56-2

(+)-2,3-Dihydro-2-methylbenzo(B)thiophene-1,1-dioxide

Cat. No.: B11968061
CAS No.: 6224-56-2
M. Wt: 182.24 g/mol
InChI Key: JYOGGEJXQNWMET-UHFFFAOYSA-N
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Description

(+)-2,3-Dihydro-2-methylbenzo(B)thiophene-1,1-dioxide is a heterocyclic compound that belongs to the class of benzothiophenes Benzothiophenes are known for their diverse applications in medicinal chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-2,3-Dihydro-2-methylbenzo(B)thiophene-1,1-dioxide can be achieved through several methods. One notable approach involves the electrochemical reaction of sulfonhydrazides with internal alkynes. This method utilizes constant current electrolysis in an undivided cell at room temperature, with graphite felt electrodes and Et4NPF6 as the electrolyte . The reaction proceeds via a selective ipso-addition, leading to the formation of a quaternary spirocyclization intermediate, which subsequently undergoes S-migration to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the electrochemical synthesis method mentioned above offers a promising route for large-scale production due to its efficiency and mild reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(+)-2,3-Dihydro-2-methylbenzo(B)thiophene-1,1-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the sulfur atom and the benzothiophene ring system.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives of the compound, as well as substituted benzothiophene derivatives.

Mechanism of Action

The mechanism of action of (+)-2,3-Dihydro-2-methylbenzo(B)thiophene-1,1-dioxide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular pathways involved in inflammation and cancer progression, making it a potential candidate for therapeutic applications .

Properties

IUPAC Name

2-methyl-2,3-dihydro-1-benzothiophene 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2S/c1-7-6-8-4-2-3-5-9(8)12(7,10)11/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYOGGEJXQNWMET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2S1(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40401254
Record name 2-Methyl-2,3-dihydro-1H-1-benzothiophene-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40401254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151233-62-4, 6224-56-2
Record name 2-Methyl-2,3-dihydro-1H-1-benzothiophene-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40401254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-2,3-DIHYDRO-2-METHYLBENZO(B)THIOPHENE-1,1-DIOXIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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